Dimethoxydiethylsilane can be sourced from various chemical suppliers and is often utilized in the synthesis of silicone polymers and as a coupling agent in rubber and plastic formulations. Its classification falls under organosilicon compounds, specifically silanes, which are critical in materials science for their ability to enhance adhesion between inorganic substrates and organic polymers.
The synthesis of dimethoxydiethylsilane typically involves the reaction of diethylsilane with methanol in the presence of a catalyst. The general method can be outlined as follows:
This method allows for the efficient production of dimethoxydiethylsilane with high purity levels suitable for industrial applications .
Dimethoxydiethylsilane has a molecular structure characterized by a silicon atom bonded to two ethyl groups and two methoxy groups. The structural formula can be depicted as:
The presence of both ethyl and methoxy groups allows for versatility in application, particularly in enhancing adhesion properties when used as a coupling agent .
Dimethoxydiethylsilane participates in several chemical reactions, notably:
The mechanism of action for dimethoxydiethylsilane primarily revolves around its role as a coupling agent. When introduced into polymer formulations:
This dual functionality enhances mechanical properties such as tensile strength and elasticity in composite materials .
These properties make dimethoxydiethylsilane suitable for various applications in coatings, adhesives, and sealants where moisture resistance is crucial .
Dimethoxydiethylsilane finds numerous applications across different industries:
Dimethoxydimethylsilane (DMDMS) emerged as a significant organosilicon precursor during the postwar materials innovation surge of the 1950s-1960s. This period witnessed unprecedented interdisciplinary collaboration between academia, industry, and government research initiatives, exemplified by the National Materials Program established under President Eisenhower's administration [1]. Unlike conventional silanes such as tetramethoxysilane (TMOS) or hexamethyldisiloxane (HMDS), DMDMS's molecular architecture features two methyl groups bonded directly to silicon alongside two methoxy groups, creating a distinctive asymmetric structure (CH₃)₂Si(OCH₃)₂. This configuration fundamentally altered precursor chemistry by introducing steric hindrance and modifying hydrolysis kinetics compared to symmetric alternatives [2].
The historical trajectory of DMDMS development reveals its evolution from laboratory curiosity to industrial relevance. Early research focused on its hydrolysis and condensation behavior, revealing that the methyl groups provided enhanced hydrophobicity while maintaining sufficient reactivity for controlled polymerization. By the 1980s, patents documented its application in creating specialized silsesquioxane resins and dielectric films, leveraging its hybrid organic-inorganic character to tailor material properties [4] [7]. This functional adaptability positioned DMDMS as a versatile precursor for tailored material synthesis, bridging the gap between fully inorganic precursors like TMOS and highly organic-modified silanes. The compound's development paralleled advancements in chemical vapor deposition (CVD) techniques, where its moderate vapor pressure and controlled reactivity enabled precise thin-film fabrication – a critical capability for emerging membrane and microelectronics applications [2] [4].
Table 1: Key Silane Precursors in Advanced Material Science
Precursor | Chemical Formula | Molecular Structure | Primary Applications |
---|---|---|---|
Dimethoxydimethylsilane (DMDMS) | (CH₃)₂Si(OCH₃)₂ | Asymmetric with two methyl groups | Hydrothermally stable membranes, hydrophobic coatings |
Tetramethoxysilane (TMOS) | Si(OCH₃)₄ | Tetrahedral symmetric | Conventional silica membranes, dielectric films |
Hexamethyldisiloxane (HMDS) | (CH₃)₃SiOSi(CH₃)₃ | Bulky symmetric with Si-O-Si bond | Hydrophobic coatings, surface modification |
In contemporary membrane technology, DMDMS has gained prominence for fabricating silica-based separation layers with exceptional performance metrics. Research by Akamatsu et al. demonstrates that DMDMS-derived membranes synthesized via counter-diffusion CVD at 973 K exhibit hydrogen permeance values exceeding 10⁻⁶ mol/(m²·s·Pa) with H₂/N₂ selectivity >1000 under demanding industrial conditions [2]. This performance stems from DMDMS's unique capacity to form ultrathin microporous layers (approximately 100-200 nm) with controlled pore architecture. The methyl groups in DMDMS create hydrophobic domains within the silica network that resist water adsorption, thereby inhibiting the siloxane bond recombination responsible for membrane densification under hydrothermal conditions [2] [6].
Material synthesis applications leverage DMDMS as a molecular building block for hybrid organic-inorganic frameworks. When employed in sol-gel processes, DMDMS undergoes controlled hydrolysis where the methoxy groups react preferentially, leaving methyl groups intact as non-hydrolyzable moieties. This results in materials with reduced crosslink density compared to pure silica, enhancing fracture toughness while maintaining thermal stability. The compound has proven particularly valuable in synthesizing hydrothermally stable catalysts and membrane reactor components for energy-intensive processes like biogas reforming. For example, DMDMS-modified membrane reactors demonstrated stable operation for over 100 hours at 873 K during methane steam reforming – a critical advancement for high-purity hydrogen production [2] [6]. Recent innovations include its application in pervaporation-assisted catalytic reactors, where DMDMS-derived membranes simultaneously separate reaction products and enhance conversion efficiency in esterification processes [6].
Table 2: Performance Characteristics of DMDMS-Derived Silica Membranes
Synthesis Parameter | Hydrogen Permeance (mol/m²·s·Pa) | H₂/N₂ Selectivity | Hydrothermal Stability |
---|---|---|---|
CVD at 873 K (conventional) | 2.1 × 10⁻⁶ | >800 | Degrades at >873 K |
CVD at 973 K (high-temperature) | 1.8 × 10⁻⁶ | >1000 | Stable at 973 K with steam |
With Ga-doped γ-alumina intermediate | 2.3 × 10⁻⁶ | >1200 | Stable at 1073 K (dry conditions) |
The functional superiority of DMDMS becomes evident when systematically compared to conventional precursors like tetramethoxysilane (TMOS) and hexamethyldisiloxane (HMDS). Structurally, TMOS (Si(OCH₃)₄) presents four hydrolyzable methoxy groups that facilitate extensive crosslinking but create highly hydrophilic networks susceptible to hydrothermal degradation. HMDS ((CH₃)₃SiOSi(CH₃)₃) offers exceptional hydrophobicity but exhibits lower reactivity due to its stable siloxane bond, resulting in thicker, less selective membranes [2]. DMDMS occupies an optimal middle ground with balanced hydrophobicity and reactivity, enabling efficient formation of molecular-sieving structures.
Performance comparisons reveal critical distinctions:
Economic and processing considerations further differentiate these precursors. While TMOS offers lower precursor costs, DMDMS provides superior lifetime performance economics in membrane applications due to extended operational stability under hydrothermal conditions. HMDS requires specialized vaporization systems due to its low vapor pressure, increasing processing complexity. DMDMS strikes an optimal balance with commercially viable vapor pressure (approximately 40 mmHg at 293 K) that facilitates conventional CVD implementation without expensive modifications [2] [4]. Recent advances demonstrate DMDMS's particular advantage in thin-film nanocomposites, where its asymmetric structure promotes interfacial compatibility with polymeric matrices – a domain where TMOS and HMDS show limitations due to excessive rigidity and poor adhesion, respectively [6].
Table 3: Comparative Analysis of Silane Precursors for Membrane Synthesis
Property | DMDMS | TMOS | HMDS |
---|---|---|---|
Hydrolyzable groups | 2 | 4 | 0 |
Reactivity in CVD | Moderate | High | Low |
Typical deposition temperature | 873-973 K | 773-873 K | 873-1073 K |
Hydrophobicity | Moderate | Low | High |
Hydrothermal stability | Excellent (>973 K) | Poor | Good |
H₂ permeance range (mol/m²·s·Pa) | 1.8-2.3 × 10⁻⁶ | 1.0-1.5 × 10⁻⁶ | 1.2-1.8 × 10⁻⁶ |
H₂/N₂ selectivity | >1000 | >500 | >700 |
Production cost index | 1.2 | 1.0 | 1.5 |
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